Morpholino(thiophen-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

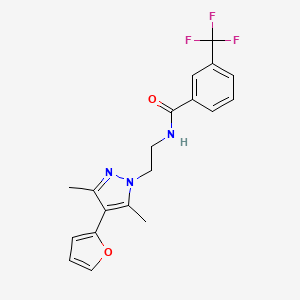

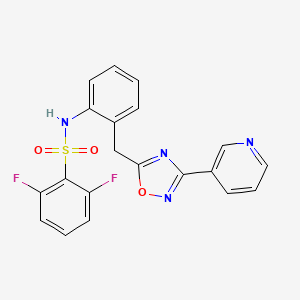

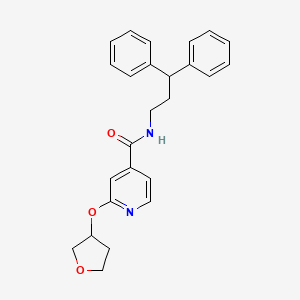

“Morpholino(thiophen-3-yl)methanone” is a chemical compound with the IUPAC name morpholino (1H-1lambda3-thiophen-3-yl)methanone . It has a molecular weight of 198.27 .

Synthesis Analysis

The synthesis of morpholino-thiophene derivatives involves a series of reactions. For instance, substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine . The condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis

The molecular structure of “Morpholino(thiophen-3-yl)methanone” is complex. It involves a morpholino group attached to a thiophene ring via a methanone linkage . The InChI code for this compound is 1S/C9H12NO2S/c11-9(8-1-6-13-7-8)10-2-4-12-5-3-10/h1,6-7,13H,2-5H2 .Chemical Reactions Analysis

The chemical reactions involving “Morpholino(thiophen-3-yl)methanone” are complex and involve multiple steps. For instance, the compound can be used as a starter in a series of heterocyclic compounds, such as the thieno [2,3- c ] [2,7]naphthyridines moiety .Aplicaciones Científicas De Investigación

Gene Function Inhibition

Morpholino oligos, related to Morpholino(thiophen-3-yl)methanone in structure and function, have been tested across a range of model organisms for their ability to inhibit gene function. These studies suggest that morpholinos provide a relatively simple and rapid method to study gene function, highlighting their utility in developmental biology and genetics. The evidence supports their application in targeting maternal and zygotic gene function, with the emphasis on the importance of careful controls to ascertain their effectiveness (Heasman, 2002).

Pharmaceutical Applications

Morpholine, including Morpholino(thiophen-3-yl)methanone, and its derivatives demonstrate a broad spectrum of pharmaceutical applications. Recent years have seen scientists developing new methods for the synthesis of these derivatives, highlighting their significance in medicinal chemistry. These compounds are characterized by their potent pharmacophoric activities, suggesting their potential in drug development (Al-Ghorbani Mohammed et al., 2015).

Presence in Organic Compounds with Pharmacological Activities

Morpholine and its derivatives are present in various organic compounds developed for diverse pharmacological activities. This review emphasizes the wide range of pharmacological profiles attributed to morpholine derivatives, including their role in biochemistry and potential applications in creating new therapeutics (M. Asif & M. Imran, 2019).

Direcciones Futuras

The future directions for “Morpholino(thiophen-3-yl)methanone” could involve further studies to understand its mechanism of action, especially its potential role as an inhibitor of Mycobacterium tuberculosis . Additionally, more research could be conducted to explore its synthesis and chemical reactions .

Propiedades

IUPAC Name |

morpholin-4-yl(thiophen-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-9(8-1-6-13-7-8)10-2-4-12-5-3-10/h1,6-7H,2-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCGKOSFBQOBOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(thiophen-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2541957.png)

![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)

![N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2541964.png)

![Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate](/img/structure/B2541970.png)